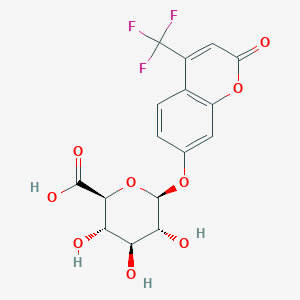
9-(Benzylsulfanyl)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Benzylthio)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique semi-planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
Métodos De Preparación
Análisis De Reacciones Químicas
9-(Benzylthio)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts like zinc chloride, and varying temperatures depending on the desired reaction . Major products formed from these reactions include sulfoxides, sulfones, and substituted acridine derivatives .
Aplicaciones Científicas De Investigación
9-(Benzylthio)acridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-(Benzylthio)acridine involves its ability to intercalate into DNA, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase and telomerase . This intercalation prevents the replication and transcription of DNA, leading to cell death, particularly in rapidly dividing cancer cells . The molecular targets and pathways involved include DNA, topoisomerase, and telomerase enzymes .
Comparación Con Compuestos Similares
9-(Benzylthio)acridine can be compared with other acridine derivatives such as:
9-Methyl Acridine: Known for its anticancer properties and used as a DNA intercalator.
9-Carboxyacridine: Exhibits similar biological activities but with different solubility and reactivity profiles.
9-Aminoacridine: Used as a fluorescent dye and in the study of DNA interactions.
The uniqueness of 9-(Benzylthio)acridine lies in its benzylthio group, which enhances its ability to interact with biomolecules and increases its potential as a therapeutic agent .
Propiedades
Número CAS |
1039-49-2 |
|---|---|
Fórmula molecular |
C20H15NS |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
9-benzylsulfanylacridine |
InChI |
InChI=1S/C20H15NS/c1-2-8-15(9-3-1)14-22-20-16-10-4-6-12-18(16)21-19-13-7-5-11-17(19)20/h1-13H,14H2 |
Clave InChI |
SEETYRNBSCPUGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12931174.png)
![N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide](/img/structure/B12931183.png)
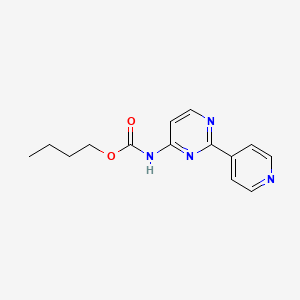
![(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12931204.png)

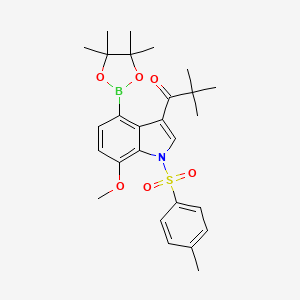


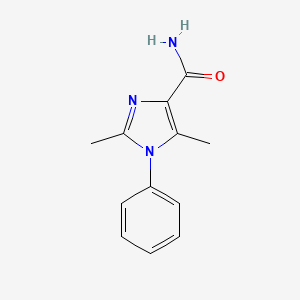
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12931242.png)
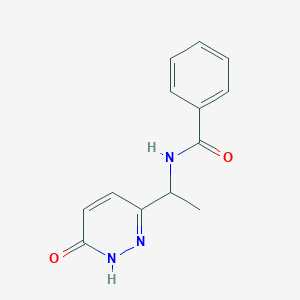
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)

